6-Bromo-2-chloro-8-methoxyquinazoline
Overview
Description
6-Bromo-2-chloro-8-methoxyquinazoline is a chemical compound with the molecular formula C9H6BrClN2O . It has a molecular weight of 273.514 Da .
Synthesis Analysis
Quinazoline derivatives, including this compound, have drawn significant attention due to their biological activities . Various synthetic methods have been used to create these compounds, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction .Molecular Structure Analysis
The molecular structure of this compound consists of 21 bonds in total. There are 15 non-H bonds, 11 multiple bonds, 1 rotatable bond, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 aromatic ether, and 1 Pyrimidine .Physical and Chemical Properties Analysis
This compound has a density of 1.7±0.1 g/cm3, a boiling point of 256.6±33.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . Its molar refractivity is 59.5±0.3 cm3, and it has 3 H bond acceptors and 1 freely rotating bond .Scientific Research Applications
Synthesis and Drug Development
6-Bromo-2-chloro-8-methoxyquinazoline serves as a key intermediate in the synthesis of various compounds with potential applications in drug development. For instance, Nishimura and Saitoh (2016) highlighted its use in the synthesis of 5-bromo-2-methylamino-8-methoxyquinazoline, an important compound in drug discoveries. They improved the synthesis process, enhancing the yield and purity, which is crucial for quick supply to medicinal laboratories (Nishimura & Saitoh, 2016).
Crystal Structure and Biological Activity
The compound also plays a role in the synthesis of structures with biological activity. Cai et al. (2019) synthesized a derivative, which acted as an effective inhibitor on the proliferation of a lung cancer cell line. This illustrates its potential utility in cancer research and therapy (Cai et al., 2019).
Role in Vandetanib Synthesis
Li Rong-dong (2011) reported that a derivative of this compound is a key intermediate for vandetanib, an antagonist of the vascular endothelial growth factor receptor (VEGFR) and the epidermal growth factor receptor (EGFR). This highlights its importance in the synthesis of therapeutic agents for cancer treatment (Li Rong-dong, 2011).
Antimicrobial and Antimalarial Properties
Parthasaradhi et al. (2015) synthesized novel derivatives of 6-bromo-2-chloro-3-(4-phenyl-[1,2,3]triazol-1-ylmethyl)-quinoline and found these compounds to exhibit antimicrobial and antimalarial activities. This suggests the compound's potential in developing treatments for infectious diseases (Parthasaradhi et al., 2015).
Antibacterial Evaluation
Ouerghi et al. (2021) described an efficient process to prepare a novel derivative of 6‑bromo‑2‑chloro‑quinoline, which exhibited antibacterial activity. The study of its crystal structure and molecular interactions provides insights into its potential as an antibacterial agent (Ouerghi et al., 2021).
Potential in Hypotensive Agents
Kumar et al. (2003) prepared a series of derivatives from 6-bromo-quinazoline, which showed hypotensive activity. This indicates the compound's potential utility in developing new treatments for hypertension (Kumar et al., 2003).
Safety and Hazards
6-Bromo-2-chloro-8-methoxyquinazoline is associated with several hazard statements, including H302, H315, H319, and H335 . Precautionary measures include avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and keeping away from sources of ignition .
Properties
IUPAC Name |
6-bromo-2-chloro-8-methoxyquinazoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClN2O/c1-14-7-3-6(10)2-5-4-12-9(11)13-8(5)7/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJDRLOKFLWCFAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=CN=C(N=C12)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00674301 | |
Record name | 6-Bromo-2-chloro-8-methoxyquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00674301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
953039-14-0 | |
Record name | 6-Bromo-2-chloro-8-methoxyquinazoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=953039-14-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-2-chloro-8-methoxyquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00674301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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